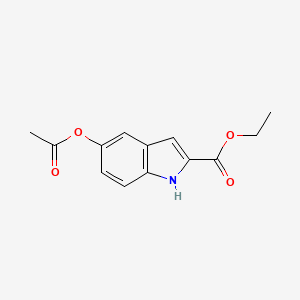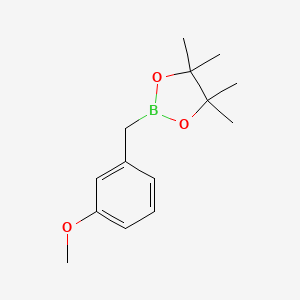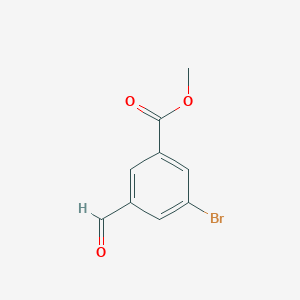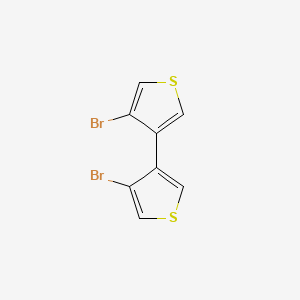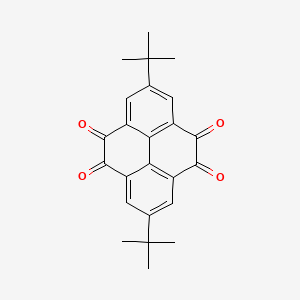
4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-
説明
“4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” is a chemical compound with the CAS number 190843-93-7 .
Synthesis Analysis
The synthesis of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” involves several steps and various raw materials such as Pyrene, 2,7-bis (1,1-dimethylethyl)-4,5,9,10-tetramethoxy- and Pyrene, 4,5,9,10-tetrabromo-2,7-bis (1,1-dimethylethyl)- .Molecular Structure Analysis
The molecular formula of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” is C24H22O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” include a molecular weight of 374.43, a predicted boiling point of 564.1±50.0 °C, and a predicted density of 1.261±0.06 g/cm3 .科学的研究の応用
1. Application in Li-Ion Batteries
- Summary of Application: The compound is used in the creation of a Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework (PT-COF) which serves as a high-capacity electrode for Li-ion batteries .
- Methods of Application: The PT-COF is combined with carbon nanotubes (CNT) to create a composite material. This composite is then used as the electrode in a Li-ion battery .
- Results: The PT-COF50 composite achieved a capacity of up to 280 mAh g−1 at a current density of 200 mA g−1, which is the highest capacity reported for a COF-based composite cathode electrode to date .
2. Application in Aqueous Zinc-Ion Batteries
- Summary of Application: The compound is used in the creation of a solubility limited pyrene-4,5,9,10-tetraone-based covalent organic framework for high-performance aqueous zinc-organic batteries .
- Methods of Application: The framework is synthesized to address the issue of high solubility in electrolytes of its zincated products during the discharge process .
- Results: The 4KT-Tp-COF cathode exhibits a stable capacity of 181 mAh·g −1 at 0.2 A·g −1, superior rate capability of 139 mAh·g −1 at 20 A·g −1, and a long lifetime of 1000 cycles without capacity loss at 30 A·g −1 .
3. Application in Covalent Organic Polymers
- Summary of Application: The compound is used in the synthesis of a novel carbonyl-rich covalent organic polymer (COP), polyphenyl-1,3,5- (pyrene-4,5,9,10-tetraone) (PPh-PTO) .
- Methods of Application: The PPh-PTO is synthesized and its carbonyl redox-active centers are confirmed using in situ Fourier-transform infrared spectroscopy (FTIR), ex situ X-ray photoelectron spectroscopy (XPS), and Raman analysis .
- Results: The results of this application were not provided in the source .
4. Application in Organic Light-Emitting Diodes (OLEDs)
- Summary of Application: The compound exhibits good luminescent properties and can be used as an organic electroluminescent material .
- Methods of Application: It can be applied in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) .
- Results: The specific results of this application were not provided in the source .
5. Application in Organic Solar Cells
- Summary of Application: The compound can be used in the fabrication of organic solar cells .
- Methods of Application: It can be applied in the active layer of organic solar cells .
- Results: The specific results of this application were not provided in the source .
6. Application in Molecular Electronics
- Summary of Application: The compound can be used as a building block for conjugated materials in molecular electronics .
- Methods of Application: The compound can be synthesized into strong electron donors and acceptors .
- Results: The specific results of this application were not provided in the source .
7. Application in Organic Electroluminescent Materials
- Summary of Application: The compound exhibits good luminescent properties and can be used as an organic electroluminescent material .
- Methods of Application: It can be applied in the fabrication of optoelectronic devices .
- Results: The specific results of this application were not provided in the source .
8. Application in Organic Solar Cells
- Summary of Application: The compound can be used in the fabrication of organic solar cells .
- Methods of Application: It can be applied in the active layer of organic solar cells .
- Results: The specific results of this application were not provided in the source .
9. Application in Molecular Electronics
- Summary of Application: The compound can be used as a building block for conjugated materials in molecular electronics .
- Methods of Application: The compound can be synthesized into strong electron donors and acceptors .
- Results: The specific results of this application were not provided in the source .
Safety And Hazards
特性
IUPAC Name |
2,7-ditert-butylpyrene-4,5,9,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHKMVKSHVDGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441605 | |
| Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |
CAS RN |
190843-93-7 | |
| Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



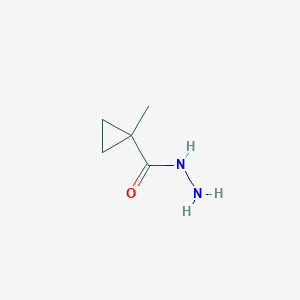
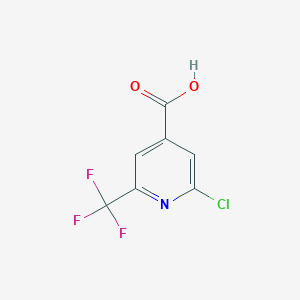
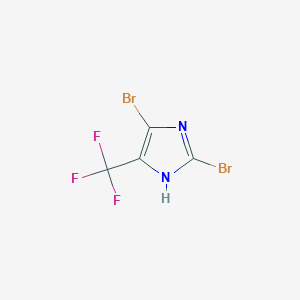
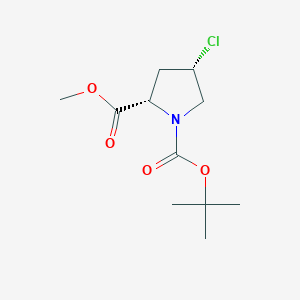
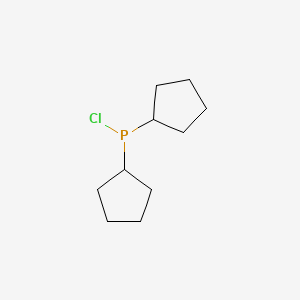
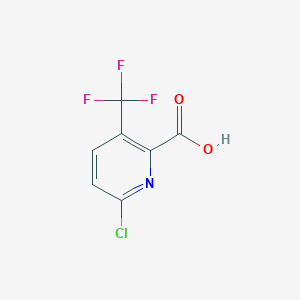
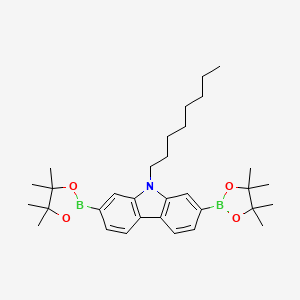
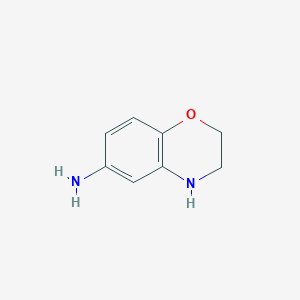
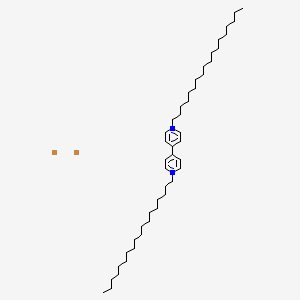
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)
